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Introduction

FD-1080 is a near-infrared (NIR) Il fluorophore with excitation and emission wavelengths
beyond 1000 nm, placing it in the second biological window (NIR-1I, 1000-1700 nm).[1][2][3][4]
This spectral range offers significant advantages for in vivo imaging, including reduced photon
scattering, deeper tissue penetration, and lower autofluorescence compared to traditional NIR-I
imaging (700-900 nm).[1][2] FD-1080 free acid has emerged as a valuable tool in cancer
research for high-resolution, deep-tissue imaging of tumor vasculature and for tracking the
biodistribution of drug delivery systems. This document provides detailed application notes and
protocols for the use of FD-1080 free acid in cancer research imaging.

Physicochemical and Fluorescence Properties

FD-1080 is a heptamethine cyanine dye characterized by its excellent photostability and water
solubility, the latter being enhanced by the presence of two sulfonic acid groups.[2][4] Its

fluorescence quantum yield is significantly enhanced when complexed with fetal bovine serum
(FBS), a common component of cell culture media and a proxy for in vivo protein interaction.[3]

[5]
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Property Value Reference
Excitation Maximum (EXx) ~1064 nm [31[5]
Emission Maximum (Em) ~1080 nm [31[5]
Absorbance Maximum ~1046 nm [1]
Quantum Yield (in ethanol) 0.31% [5]
Quantum Yield (with FBS) 5.94% [3][5]
Molecular Weight 765.31 g/mol

Formula C40H3sCIN2NaOsS:2

Cellular Uptake and Mechanism of Action

The precise uptake mechanism of FD-1080 free acid in cancer cells is an area of ongoing
investigation. However, based on studies of similar heptamethine cyanine dyes, the uptake is
likely mediated by a combination of factors:

e Organic Anion-Transporting Polypeptides (OATPs): Many cancer cells overexpress OATPs,
which can facilitate the transport of anionic molecules like FD-1080 across the cell
membrane.[6][7]

e Endocytosis: When in circulation, FD-1080 can bind to serum proteins like aloumin. This
complex can then be taken up by cancer cells through endocytosis.[8]

o Enhanced Permeability and Retention (EPR) Effect: In vivo, the leaky vasculature and poor
lymphatic drainage of solid tumors lead to the passive accumulation of macromolecules and
nanoparticles, including FD-1080 complexed with serum proteins.

It is important to note that FD-1080 is primarily a fluorescent probe for imaging and does not
have a known direct effect on specific signaling pathways in its ground state. However, upon
irradiation with NIR light, it can generate reactive oxygen species (ROS), a property that can be
exploited for photodynamic therapy (PDT).[9][10][11][12]

Signaling Pathway and Cellular Fate Diagram
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Caption: Proposed cellular uptake and photodynamic action of FD-1080.

Experimental Protocols
In Vitro Imaging with Fluorescence Microscopy
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This protocol is suitable for various adherent cancer cell lines, including HepG2 (liver cancer),

MDA-MB-231 (breast cancer), and HelLa (cervical cancer).

Materials:

FD-1080 free acid

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS), pH 7.4

Complete cell culture medium (e.g., DMEM with 10% FBS)
Cancer cell line of interest

Glass-bottom dishes or chamber slides

Fluorescence microscope equipped with a NIR-II detector and a 1064 nm laser.

Procedure:

Prepare Stock Solution: Dissolve FD-1080 free acid in DMSO to make a 10 mM stock
solution. Store at -20°C or -80°C, protected from light.

Prepare Working Solution: Dilute the stock solution in complete cell culture medium to a final
concentration of 2-10 uM. Warm the medium to 37°C before dilution.

Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to
adhere and grow to 70-80% confluency.

Staining: Remove the culture medium and wash the cells once with warm PBS. Add the FD-
1080 working solution to the cells and incubate for 10-30 minutes at 37°C in a CO:z incubator.

Washing: Aspirate the staining solution and wash the cells three times with warm PBS for 5
minutes each.

Imaging: Add fresh PBS or serum-free medium to the cells. Image the cells using a
fluorescence microscope with a 1064 nm excitation laser and an appropriate NIR-1I emission
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filter.

In Vitro Analysis with Flow Cytometry

This protocol can be used to quantify the uptake of FD-1080 in a population of cancer cells,
such as PC-3 (prostate cancer) or HelLa cells.

Materials:

» FD-1080 free acid

e DMSO

e PBS,pH7.4

o Complete cell culture medium
e Cancer cell line of interest

e Trypsin-EDTA

o Flow cytometry tubes

o Flow cytometer with a laser capable of exciting at or near 1064 nm and a detector for NIR-II
emissions.

Procedure:

e Prepare Solutions: Prepare 10 mM FD-1080 stock solution in DMSO and a 2-10 uM working
solution in complete culture medium as described above.

e Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the FD-
1080 working solution for 10-30 minutes at 37°C.

e Cell Harvesting:

o For suspension cells, centrifuge at 400 x g for 4 minutes, discard the supernatant, and
wash twice with cold PBS.
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o For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then centrifuge and
wash as for suspension cells.

o Resuspension: Resuspend the cell pellet in 1 mL of cold PBS or serum-free medium.

o Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer. Use unstained
cells as a negative control to set the gates.

In Vivo Imaging in Tumor-Bearing Mice

This protocol describes the intravenous administration of FD-1080 for imaging tumors in a
xenograft mouse model.

Materials:

» FD-1080 free acid

« DMSO

« PBS, pH 7.4

e Tumor-bearing mice (e.g., nude mice with subcutaneous HepG2 xenografts)

 In vivo imaging system equipped with a 1064 nm laser and an InGaAs camera for NIR-II
detection.

Procedure:

e Prepare Injection Solution: Prepare a 10 mM FD-1080 stock solution in DMSO. Dilute the
stock solution with PBS to a final concentration of 80 uM. Ensure the final DMSO
concentration is low to avoid toxicity.

o Animal Preparation: Anesthetize the tumor-bearing mouse according to approved
institutional animal care protocols.

« Injection: Intravenously inject 200 pL of the 80 uM FD-1080 working solution into the tail vein
of the mouse.[13]
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e Imaging: Acquire whole-body NIR-II fluorescence images at various time points post-injection
(e.g., 10 min, 30 min, 1h, 3h, 6h, 12h, 24h) to observe the biodistribution and tumor
accumulation of the dye.

o Data Analysis: Quantify the fluorescence intensity in the tumor region and in a background
region (e.g., muscle) to calculate the signal-to-background ratio (SBR).

Experimental Workflow Diagrams
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Caption: In Vitro Experimental Workflow for FD-1080.
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Caption: In Vivo Imaging Experimental Workflow.

Quantitative Data Presentation

The signal-to-background ratio (SBR) is a critical parameter for evaluating the performance of a
fluorescent probe in vivo. Higher SBR values indicate better contrast between the target tissue
(tumor) and surrounding healthy tissue.
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. ) Signal-to-
Imaging Time Post-
Tumor Model i L Background Reference
Conditions Injection )
Ratio (SBR)
Mouse Hindlimb 1064 nm -
o Not specified 4.32
Vasculature excitation
~3.5 (with
HepG2 1064 nm )
o 12 hours targeting
Xenograft excitation )
peptide)

Note: SBR values can vary significantly depending on the tumor model, dye concentration,
imaging system, and data analysis methods. The values presented here are for illustrative

purposes.

Conclusion

FD-1080 free acid is a powerful NIR-II fluorescent probe with significant potential for advancing
cancer research imaging. Its favorable photophysical properties allow for deep-tissue, high-
resolution visualization of tumors and their microenvironment. The protocols provided in this
document offer a starting point for researchers to utilize FD-1080 in a variety of in vitro and in
vivo applications. Further optimization of staining conditions and imaging parameters for
specific cancer models will likely enhance the utility of this promising imaging agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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